molecular formula C10H9ClN4 B1479318 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine CAS No. 2092486-11-6

4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine

Cat. No. B1479318
CAS RN: 2092486-11-6
M. Wt: 220.66 g/mol
InChI Key: BYCZALZZHJEJAT-UHFFFAOYSA-N
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Description

The compound “4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents. For example, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The crystal structure of a similar compound, (E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol, has been reported . The structure is monoclinic, with a = 13.997 (5) Å, b = 4.6734 (15) Å, c = 18.019 (7) Å, β = 102.714 (5)°, V = 1149.7 (7) Å^3, Z = 4, Rgt (F) = 0.0481, wRref (F^2) = 0.1141, T = 153 (2) K .


Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .

Scientific Research Applications

Future Directions

Given the wide range of pharmacological activities exhibited by pyrimidine derivatives, there is significant potential for the development of new therapies based on these compounds. Future research could focus on the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity . Additionally, the development of glucokinase activators with reduced hypoglycemia risk represents a promising opportunity for the treatment of Type 2 diabetes .

properties

IUPAC Name

4-chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c1-6-4-13-9(5-12-6)8-3-10(11)15-7(2)14-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCZALZZHJEJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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